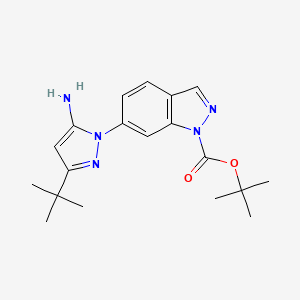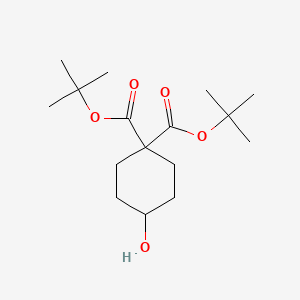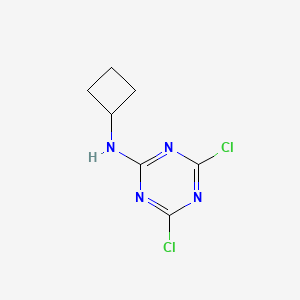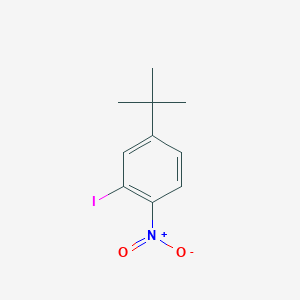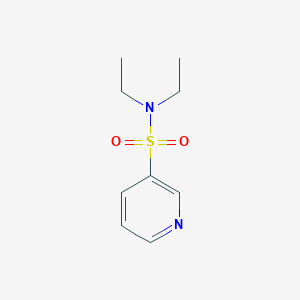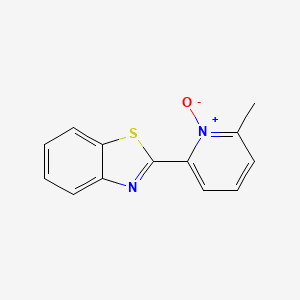
2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole: is a complex organic compound that features a benzothiazole ring fused with a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Pyridinium Ion: The methylation of pyridine followed by oxidation can introduce the 6-methyl-1-oxidopyridin-1-ium moiety.
Coupling Reaction: The final step involves coupling the benzothiazole ring with the oxidized pyridinium ion under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridinium ion.
Reduction: Reduction reactions can target the oxidized pyridinium ion, converting it back to its reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzothiazole and pyridinium rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the benzothiazole or pyridinium rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazole
- 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzimidazole
- 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzofuran
Uniqueness
Compared to these similar compounds, 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to the presence of the sulfur atom in the benzothiazole ring. This sulfur atom can impart different electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H10N2OS |
|---|---|
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
2-(6-methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2OS/c1-9-5-4-7-11(15(9)16)13-14-10-6-2-3-8-12(10)17-13/h2-8H,1H3 |
Clé InChI |
GTPCIUVRCMUNKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(=CC=C1)C2=NC3=CC=CC=C3S2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


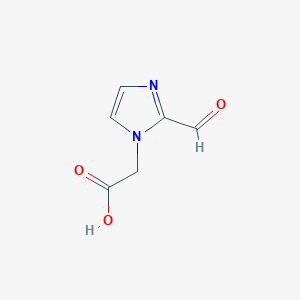

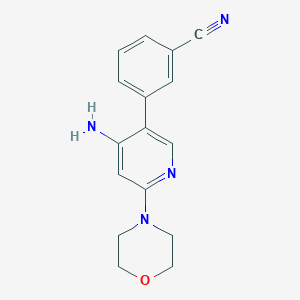
![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)
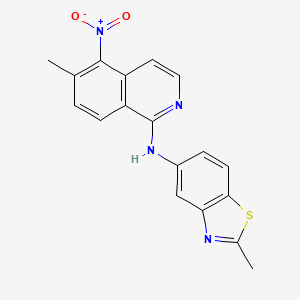
![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
